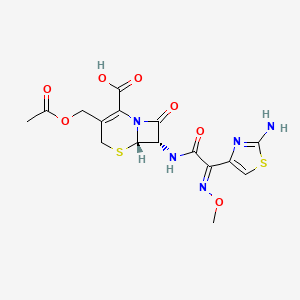
S-(-)-Cefotaxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(-)-Cefotaxime is a third-generation cephalosporin antibiotic that is widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. This compound is particularly effective against bacteria that are resistant to other antibiotics, making it a valuable tool in the fight against antibiotic-resistant infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Cefotaxime involves several steps, starting from the basic cephalosporin nucleus. The key steps include the acylation of the 7-amino group of the cephalosporin nucleus with a suitable acylating agent, followed by the introduction of the methoxyimino group at the 7-position. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes to produce the cephalosporin nucleus, followed by chemical modification to introduce the desired functional groups. The process is optimized to ensure high yields and cost-effectiveness. The final product is purified using techniques such as crystallization and chromatography to achieve the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
S-(-)-Cefotaxime undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can have different biological activities and are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
S-(-)-Cefotaxime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: The compound is used in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: this compound is used in clinical research to study its efficacy and safety in treating various bacterial infections.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotic formulations.
Mécanisme D'action
S-(-)-Cefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to the weakening of the cell wall and ultimately, cell lysis and death. The molecular targets of this compound include various PBPs, and the pathways involved in its mechanism of action are related to cell wall synthesis and maintenance.
Comparaison Avec Des Composés Similaires
S-(-)-Cefotaxime is similar to other third-generation cephalosporins such as ceftriaxone and cefixime. it has unique properties that make it particularly effective against certain resistant bacteria. For example, this compound has a higher affinity for certain PBPs compared to ceftriaxone, making it more effective in some cases. Additionally, this compound has a broader spectrum of activity compared to cefixime, making it a more versatile antibiotic.
List of Similar Compounds
- Ceftriaxone
- Cefixime
- Ceftazidime
- Cefotetan
These compounds share a similar cephalosporin nucleus but differ in their side chains and functional groups, which give them unique properties and spectra of activity.
Propriétés
Key on ui mechanism of action |
The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III. |
|---|---|
Numéro CAS |
1151540-28-1 |
Formule moléculaire |
C16H17N5O7S2 |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
(6S,7S)-3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/b20-9+/t10-,14-/m0/s1 |
Clé InChI |
GPRBEKHLDVQUJE-ZLWRGHKMSA-N |
SMILES isomérique |
CC(=O)OCC1=C(N2[C@H]([C@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES canonique |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O |
Solubilité |
Soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















